Methyl2-(hexanoylamino)benzoate
Description
Methyl 2-(hexanoylamino)benzoate is an ester derivative of benzoic acid featuring a hexanoylamino substituent at the ortho (2-) position of the aromatic ring. The hexanoylamino group (a six-carbon acylated amine) distinguishes it from simpler esters, likely enhancing lipophilicity and influencing reactivity in polymer or pharmaceutical applications. Its molecular formula is hypothesized as C₁₄H₁₉NO₃, with a molecular weight of 261.31 g/mol (calculated from structural analogs).
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
methyl 2-(hexanoylamino)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-3-4-5-10-13(16)15-12-9-7-6-8-11(12)14(17)18-2/h6-9H,3-5,10H2,1-2H3,(H,15,16) |
InChI Key |
JLMDQQGDTMDVIL-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=CC=C1C(=O)OC |
Canonical SMILES |
CCCCCC(=O)NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-(hexanoylamino)benzoate with key analogs based on substituent type, position, and application-driven properties.
Ethyl 2-Methoxybenzoate (C₁₀H₁₂O₃)
- Substituent : Methoxy group at the 2-position.
- Key Properties: Lower molecular weight (180.20 g/mol), higher polarity due to the methoxy group, and solubility in ethanol.
- Applications : Used as a flavoring agent or intermediate in fragrances.
Ethyl 4-(Dimethylamino)benzoate
- Substituent: Dimethylamino group at the para (4-) position.
- Key Properties: Enhanced reactivity in photopolymerization due to the electron-donating dimethylamino group. Demonstrated higher degree of conversion in resin cements compared to methacrylate analogs.
Methyl 4-Acetamido-2-hydroxybenzoate
- Substituents : Acetamido (short-chain amide) at the 4-position and hydroxyl at the 2-position.
- Key Properties : Molecular weight 223.21 g/mol, higher solubility in polar solvents due to hydroxyl and acetamido groups.
- Applications : Intermediate in pharmaceutical synthesis (e.g., prodrugs).
Methyl 2-[(Phenoxycarbonyl)amino]benzoate
- Substituent: Phenoxycarbonylamino group at the 2-position.
- Key Properties: Higher molecular weight (271.27 g/mol) and steric bulk due to the aromatic phenoxy group.
- Contrast: The hexanoylamino group’s aliphatic chain offers flexibility and lower steric hindrance, possibly enhancing substrate binding in enzymatic or catalytic processes.
Data Tables
Table 1: Structural and Physical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | Polarity |
|---|---|---|---|---|
| Methyl 2-(hexanoylamino)benzoate* | C₁₄H₁₉NO₃ | 261.31 | Hexanoylamino (2-) | Moderate |
| Ethyl 2-methoxybenzoate | C₁₀H₁₂O₃ | 180.20 | Methoxy (2-) | High |
| Ethyl 4-(dimethylamino)benzoate | C₁₁H₁₅NO₂ | 193.24 | Dimethylamino (4-) | Moderate |
| Methyl 4-acetamido-2-hydroxybenzoate | C₁₀H₁₁NO₄ | 223.21 | Acetamido (4-), Hydroxy (2-) | High |
*Hypothesized values based on structural analogs.
Table 2: Reactivity and Application Trends
*Inferred from alkyl benzoate toxicology data .
Key Research Findings
- Reactivity in Polymers: Ethyl 4-(dimethylamino)benzoate’s superior degree of conversion in resin cements suggests that amino groups enhance photopolymerization. Methyl 2-(hexanoylamino)benzoate’s longer chain may slow reactivity but improve material flexibility.
- Solubility Trends: Methoxy and hydroxy groups increase polarity (e.g., Ethyl 2-methoxybenzoate’s ethanol solubility ), whereas hexanoylamino derivatives likely favor non-polar media.
- Toxicity Profile: Alkyl benzoates like methyl and ethyl variants show low acute toxicity , but longer chains (e.g., hexanoyl) may influence metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
